4-Amino-2-isopropoxy-N-methylbenzamide chemical structure and properties
4-Amino-2-isopropoxy-N-methylbenzamide chemical structure and properties
An In-depth Technical Guide to 4-Amino-2-isopropoxy-N-methylbenzamide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-isopropoxy-N-methylbenzamide, a substituted benzamide with potential applications in pharmaceutical and materials science research. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its chemical properties, proposes a viable synthetic pathway, and discusses potential biological activities based on the known characteristics of structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the synthesis and investigation of this novel compound.
Introduction and Chemical Identity
4-Amino-2-isopropoxy-N-methylbenzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide functional group. Substituted benzamides are a cornerstone in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including antiemetic, antipsychotic, and anticancer properties.[1] The specific substitutions of an amino group at the 4-position, an isopropoxy group at the 2-position, and a methyl group on the amide nitrogen are expected to modulate the molecule's physicochemical properties and biological activity.
Chemical Structure:
Caption: 2D Chemical Structure of 4-Amino-2-isopropoxy-N-methylbenzamide.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-amino-2-isopropoxy-N-methylbenzamide |
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| CAS Number | Not available |
Physicochemical Properties (Predicted)
The physicochemical properties of 4-Amino-2-isopropoxy-N-methylbenzamide have been estimated based on the analysis of structurally similar compounds found in public databases like PubChem. These values provide a useful baseline for experimental design.
| Property | Predicted Value | Reference Compound(s) |
| Melting Point | 160-180 °C | 4-Amino-N-methylbenzamide (178-184 °C), 4-amino-2-fluoro-N-methylbenzamide (m.p. not specified) |
| Boiling Point | > 300 °C (decomposes) | High molecular weight amides generally have high boiling points. |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Based on general solubility of benzamide derivatives. |
| pKa | Basic pKa (amino group) ~4-5; Acidic pKa (amide N-H) ~17 | Estimated from similar anilines and amides. |
| LogP | ~2.5 | Calculated based on contributions from functional groups. |
Proposed Synthesis Pathway
A robust synthesis of 4-Amino-2-isopropoxy-N-methylbenzamide can be envisioned starting from the commercially available 4-amino-2-hydroxybenzoic acid. This multi-step synthesis involves protection of the amino group, etherification of the hydroxyl group, amidation of the carboxylic acid, and a final deprotection step.
Caption: Proposed synthetic workflow for 4-Amino-2-isopropoxy-N-methylbenzamide.
Detailed Experimental Protocol
Step 1: Nitration of 4-Amino-2-hydroxybenzoic acid
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Rationale: Direct isopropylation of 4-amino-2-hydroxybenzoic acid is challenging due to the nucleophilicity of the amino group. Therefore, the amino group is first converted to a nitro group, which is a strong electron-withdrawing group and can be reduced back to an amino group in the final step.
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Procedure:
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To a cooled (0-5 °C) solution of 4-amino-2-hydroxybenzoic acid in concentrated sulfuric acid, add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
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Stir the reaction mixture at low temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-nitro-2-hydroxybenzoic acid.
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Step 2: Williamson Ether Synthesis
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Rationale: The phenolic hydroxyl group is converted to an isopropoxy ether via a Williamson ether synthesis. A suitable base is used to deprotonate the phenol, which then acts as a nucleophile.
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Procedure:
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Dissolve 4-nitro-2-hydroxybenzoic acid in a suitable solvent such as DMF or acetone.
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Add a base, for example, potassium carbonate (K2CO3), and stir the mixture.
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Add isopropyl bromide and heat the reaction mixture to reflux for several hours.
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Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization.
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Step 3: Acyl Chloride Formation
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Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride or oxalyl chloride are common reagents for this transformation.
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Procedure:
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To a suspension of 4-nitro-2-isopropoxybenzoic acid in an inert solvent like dichloromethane (DCM) or toluene, add thionyl chloride and a catalytic amount of DMF.[2]
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Reflux the mixture for 2-3 hours until the evolution of gas ceases.
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Remove the excess thionyl chloride and solvent under vacuum to obtain the crude 4-nitro-2-isopropoxybenzoyl chloride, which can be used in the next step without further purification.
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Step 4: Amidation
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Rationale: The acyl chloride readily reacts with methylamine to form the corresponding N-methylamide.
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Procedure:
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Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM.
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Cool the solution in an ice bath and add a solution of methylamine (as a solution in THF or as a gas) dropwise.
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Stir the reaction at room temperature for a few hours.
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Wash the reaction mixture with dilute acid, then with a basic solution (e.g., NaHCO3), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-nitro-2-isopropoxy-N-methylbenzamide.
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Step 5: Reduction of the Nitro Group
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Rationale: The final step is the reduction of the nitro group to the primary amine. Several methods are available, with catalytic hydrogenation or reduction with metals in acidic media being common choices.
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Procedure:
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A common method involves dissolving the nitro compound in a solvent mixture like ethanol and water.[2]
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Add an excess of iron powder and a catalytic amount of ammonium chloride.[2]
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Heat the mixture to reflux and stir vigorously for several hours.
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Monitor the reaction by TLC. Once complete, filter the hot solution through a pad of celite to remove the iron salts.
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Concentrate the filtrate and extract the product with a suitable organic solvent like ethyl acetate.
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Dry the organic layer and remove the solvent to obtain the final product, 4-amino-2-isopropoxy-N-methylbenzamide. Purification can be achieved by column chromatography or recrystallization.
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Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 4-Amino-2-isopropoxy-N-methylbenzamide, the benzamide scaffold is present in many biologically active molecules. The structural similarity to other compounds suggests potential areas of investigation.
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Anticancer Activity: Many substituted benzamides exhibit anticancer properties. For instance, Entinostat (MS-275) is a benzamide-containing histone deacetylase (HDAC) inhibitor.[3] The structural features of 4-Amino-2-isopropoxy-N-methylbenzamide could allow it to interact with various enzymatic targets.
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Antimicrobial and Antifungal Activity: Derivatives of 2-aminobenzamide have shown antimicrobial and antifungal properties.[4] The presence of the amino and isopropoxy groups could influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
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Dopamine Receptor Antagonism: Some benzamides are known to act as dopamine D2 receptor antagonists, leading to their use as antipsychotic and antiemetic drugs. The substitution pattern on the aromatic ring is crucial for this activity.
Caption: Hypothetical signaling pathways for 4-Amino-2-isopropoxy-N-methylbenzamide.
Analytical Characterization
The identity and purity of synthesized 4-Amino-2-isopropoxy-N-methylbenzamide would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure, showing characteristic peaks for the aromatic protons, the isopropoxy group, the N-methyl group, and the amino group.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-O stretch of the ether.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This technical guide has presented a detailed profile of 4-Amino-2-isopropoxy-N-methylbenzamide, a novel compound with potential for further scientific exploration. While experimental data for this specific molecule is scarce, a plausible and detailed synthetic route has been proposed, based on established chemical principles. Furthermore, its physicochemical properties have been estimated, and potential avenues for biological investigation have been outlined, drawing from the extensive literature on related benzamide derivatives. This guide serves as a foundational resource for researchers interested in synthesizing and evaluating this and other new chemical entities.
References
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). MDPI. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris. Available at: [Link]
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N-(2-amino-4-methylphenyl)-3-isopropoxybenzamide. PubChem. Available at: [Link]
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4-Amino-2-fluoro-N-methylbenzamide. PubChem. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Available at: [Link]
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4-amino-2-(4-chlorophenoxy)-N-methylbenzamide. PubChem. Available at: [Link]
- Process for producing 4-amino-2-hydroxybenzoic acid. (1953). Google Patents.
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Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide. PrepChem.com. Available at: [Link]
